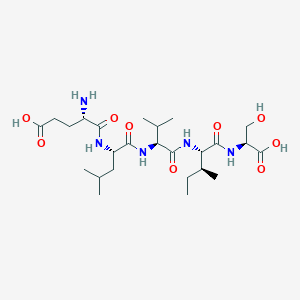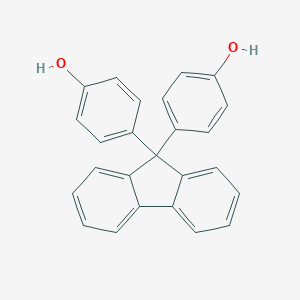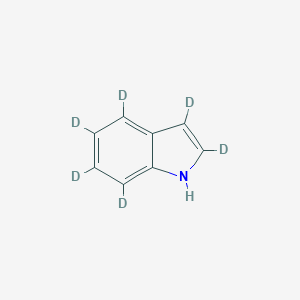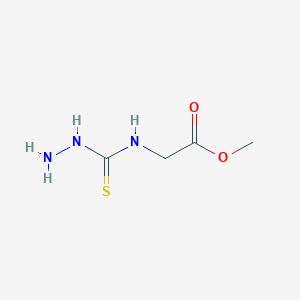
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for use in various fields of study, including biochemistry, pharmacology, and molecular biology.
Mecanismo De Acción
The mechanism of action of Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the synthesis of DNA and RNA. This leads to the disruption of cellular processes, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor effects, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) in lab experiments is its versatility. This compound has been used in a wide range of studies, from basic research to drug development. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
However, there are also some limitations to using Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain studies. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are many potential future directions for research involving Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)). One area of interest is its potential use in the development of new antimicrobial and antitumor agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. Finally, there is also potential for this compound to be used in the development of new diagnostic tools or imaging agents, as it has been shown to have fluorescent properties.
Métodos De Síntesis
The synthesis of Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) involves the reaction between glycine methyl ester and thiosemicarbazide in the presence of acetic acid. The resulting product is a white crystalline solid that can be purified through recrystallization using ethanol.
Aplicaciones Científicas De Investigación
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects. It has also been used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
141990-74-1 |
|---|---|
Nombre del producto |
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI) |
Fórmula molecular |
C4H9N3O2S |
Peso molecular |
163.2 g/mol |
Nombre IUPAC |
methyl 2-(aminocarbamothioylamino)acetate |
InChI |
InChI=1S/C4H9N3O2S/c1-9-3(8)2-6-4(10)7-5/h2,5H2,1H3,(H2,6,7,10) |
Clave InChI |
ILSKIMXIXJPWKK-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=S)NN |
SMILES canónico |
COC(=O)CNC(=S)NN |
Sinónimos |
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



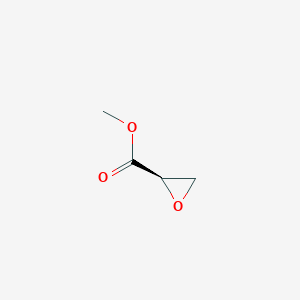
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)
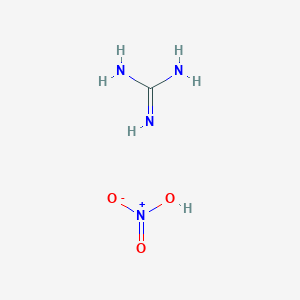
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)
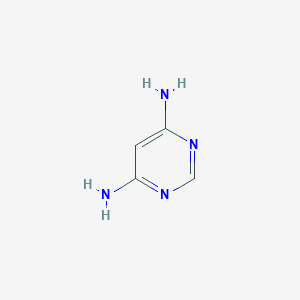
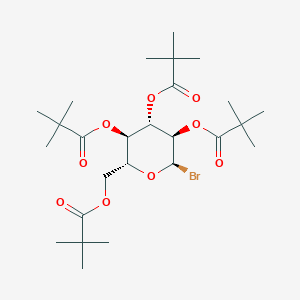
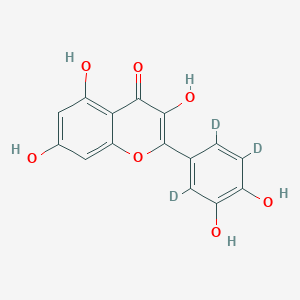
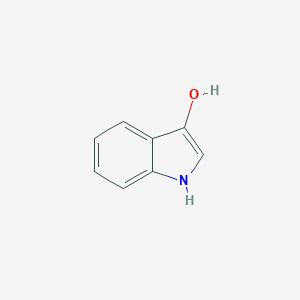
![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione](/img/structure/B116628.png)
